N-(cyclopentylmethyl)cyclopropanamine - 1152879-53-2

N-(cyclopentylmethyl)cyclopropanamine

Catalog Number: EVT-1706830
CAS Number: 1152879-53-2
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(Cyclopentylmethyl)cyclopropanamine is a substituted cyclopropanamine derivative primarily utilized as a building block in organic synthesis, particularly in medicinal chemistry. [, , , ] It serves as an intermediate in synthesizing various biologically active compounds, including enzyme inhibitors and receptor antagonists. [, , ] Its role in scientific research stems from the cyclopropyl and cyclopentyl groups, known to impart unique conformational restrictions and lipophilic properties, influencing the target molecule's biological activity and pharmacokinetic profile. [, ]

Synthesis Analysis
  • A one-pot synthesis of N-cyclopropyldecahydroacridine-1,8-dione derivatives under microwave irradiation utilized cyclopropanamine, aromatic aldehydes, and dimedone or 1,3-cyclohexanedione in a solution of glycol and water. This method yielded N-(Cyclopentylmethyl)cyclopropanamine derivatives with high efficiency (78-94%) and short reaction times (5-10 minutes). []
Chemical Reactions Analysis
  • Acylation: Reacting with acyl chlorides or anhydrides yields amides. [, ]
  • Alkylation: Further alkylation of the amine group is possible, introducing additional substituents. []
  • Reductive amination: Reacting with aldehydes or ketones under reducing conditions forms substituted amines. []
Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)cyclopropanamine-containing compounds is diverse and depends heavily on the final molecule and its biological target. [, , ] For example:

  • Enzyme inhibition: Compounds incorporating this moiety can act as competitive, non-competitive, or uncompetitive inhibitors, blocking enzyme activity by binding to the active site or affecting its conformation. []
  • Receptor antagonism: The molecule can be incorporated into structures that bind to specific receptors, preventing the binding of natural ligands and inhibiting downstream signaling pathways. []
Applications
  • Peptidoleukotriene antagonists: This moiety has been incorporated into indole-based structures exhibiting potent antagonism against peptidoleukotrienes, mediators of inflammation and bronchoconstriction in asthma. [, ]
  • Heme oxygenase-2 inhibitors: Benzimidazole derivatives containing this group have shown selective inhibition of heme oxygenase-2, a potential therapeutic target for various disorders. []
  • Synthetic cannabinoid receptor agonists (SCRAs): Research on a systematic library of SCRAs identified N-(Cyclopentylmethyl)cyclopropanamine within the structure of CUMYL-CPMICA, highlighting its role in influencing the compound's interaction with cannabinoid receptors. []
  • H3 Receptor Modulators: Research suggests that N-(Cyclopentylmethyl)cyclopropanamine can be incorporated into structures that modulate the H3 histamine receptor, a potential target for treating central nervous system diseases. [, , ]

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

  • Compound Description: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a crucial intermediate in the synthesis of Ticagrelor, a small-molecule anti-clotting drug with high selectivity and anti-platelet activity. []
  • Relevance: This compound shares the cyclopropanamine core structure with N-(cyclopentylmethyl)cyclopropanamine. The difference lies in the substitution on the cyclopropane ring. While N-(cyclopentylmethyl)cyclopropanamine has a cyclopentylmethyl group attached to the nitrogen atom, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine has a 3,4-difluorophenyl group directly attached to the cyclopropane ring. []

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine · D-mandelate

  • Compound Description: This compound is a D-mandelate salt form of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, another key intermediate in Ticagrelor synthesis. []
  • Relevance: Similar to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, this compound also shares the cyclopropanamine core with N-(cyclopentylmethyl)cyclopropanamine and differs in the substituent on the cyclopropane ring. It highlights the importance of the cyclopropanamine moiety in pharmaceutical applications. []

N-((Z)-nonadec-12-en-9-ylidene)cyclopropanamine

  • Relevance: This compound is structurally related to N-(cyclopentylmethyl)cyclopropanamine through the cyclopropanamine moiety. The key difference lies in the substituent attached to the nitrogen atom. While N-(cyclopentylmethyl)cyclopropanamine has a cyclopentylmethyl group, this analogue has a (Z)-nonadec-12-en-9-ylidene group. This difference in substituents significantly impacts the compound's stability. []

N-Substituted 2-amino-1,6-naphthyridine derivatives

  • Compound Description: This refers to a series of novel compounds synthesized via a three-component reaction involving cyclopropanamine. []
  • Relevance: This group of compounds highlights the use of cyclopropanamine as a building block in diverse chemical syntheses, including those targeting biologically active compounds. This underscores the potential of N-(cyclopentylmethyl)cyclopropanamine as a starting material for developing other novel molecules. []

1,2-Disubstituted Benzimidazoles with a (cyclohexylmethyl) or (norborn-2-yl)methyl C2 substituent

  • Compound Description: This class of compounds was explored for their potential as selective inhibitors of Heme Oxygenase-2 (HO-2) over Heme Oxygenase-1 (HO-1). These enzymes are involved in heme degradation and are of interest for various therapeutic applications. []
  • Relevance: Although not directly containing a cyclopropanamine structure, these benzimidazoles share a structural similarity with N-(cyclopentylmethyl)cyclopropanamine. The cyclohexylmethyl or (norborn-2-yl)methyl substituents in these benzimidazoles are similar in size and lipophilicity to the cyclopentylmethyl group in N-(cyclopentylmethyl)cyclopropanamine. This similarity suggests a potential for exploring N-(cyclopentylmethyl)cyclopropanamine derivatives in the context of HO-2 inhibition. []

N-substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides

  • Compound Description: This group encompasses a series of potent and selective antagonists of peptidoleukotrienes (LTs). Specifically, compounds with a cyclopentylmethyl substituent on the carboxamide nitrogen, like compound 5a, were synthesized and found to exhibit lower in vitro potency and oral activity compared to their corresponding indole amides. []
  • Relevance: This research directly investigates the structure-activity relationship of compounds closely related to N-(cyclopentylmethyl)cyclopropanamine. The presence of a cyclopentylmethyl group in both compound 5a and the target compound highlights the shared structural features and their influence on biological activity. While these indole-based compounds show promise as LT antagonists, the studies indicate that the cyclopentylmethyl substituent might not be optimal for achieving high potency and oral activity in this specific chemical scaffold. []

N-[[(cyclopentyloxy)carbonyl]amino]-containing Indoles

  • Compound Description: This series investigates the impact of incorporating a cyclopentyloxycarbonyl group on the indole nitrogen. The representative compound ICI 204,219 with this modification is a potent peptidoleukotriene antagonist undergoing clinical trials for asthma. []

Properties

CAS Number

1152879-53-2

Product Name

N-(cyclopentylmethyl)cyclopropanamine

IUPAC Name

N-(cyclopentylmethyl)cyclopropanamine

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-2-4-8(3-1)7-10-9-5-6-9/h8-10H,1-7H2

InChI Key

PHXUQRQYJIGSCU-UHFFFAOYSA-N

SMILES

C1CCC(C1)CNC2CC2

Canonical SMILES

C1CCC(C1)CNC2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.